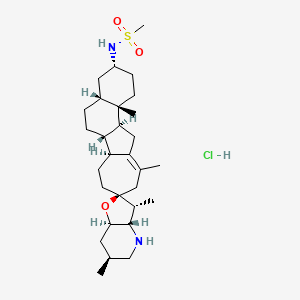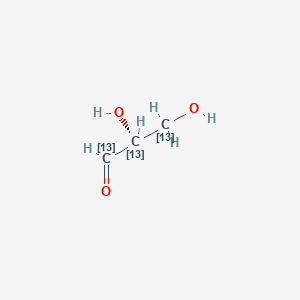
Acyclovir N-Ethyl-L-valinate Hydrochloride
描述
Acyclovir N-Ethyl-L-valinate Hydrochloride is a derivative of valacyclovir, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus. This compound is a prodrug, meaning it is converted into its active form, acyclovir, in the body. Acyclovir works by inhibiting the replication of viral DNA, thus preventing the virus from multiplying and spreading.
作用机制
Target of Action
N-Ethyl valacyclovir hydrochloride, also known as Acyclovir N-Ethyl-L-valinate Hydrochloride, primarily targets two key proteins in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the drug, while the DNA polymerase catalytic subunit is inhibited by it .
Mode of Action
N-Ethyl valacyclovir hydrochloride is an antiviral drug that acts as a prodrug. It is rapidly and almost completely converted in the body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr . Aciclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .
Biochemical Pathways
The active triphosphate metabolite of aciclovir, Aciclo-GTP, is a potent inhibitor of viral DNA replication. Aciclo-GTP competitively inhibits and inactivates the viral DNA polymerase . Its monophosphate form also incorporates into the viral DNA, resulting in chain termination .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of the action of N-Ethyl valacyclovir hydrochloride is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a decrease in the severity and duration of outbreaks of herpes infections .
Action Environment
The action of N-Ethyl valacyclovir hydrochloride can be influenced by various environmental factors. For instance, the rate of the reaction of the drug with permanganate was found to be associated with an increase in concentrations of alkali, reductant, and temperature . Additionally, the expression levels of certain dipeptide transporters in the body, such as hPEPT-1 and HPT-1, can affect the pharmacokinetics of valacyclovir .
生化分析
Biochemical Properties
N-Ethyl valacyclovir hydrochloride interacts with various enzymes and proteins in biochemical reactions. The exact mechanism of increased absorption with N-Ethyl valacyclovir hydrochloride is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Cellular Effects
N-Ethyl valacyclovir hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Ethyl valacyclovir hydrochloride exerts its effects at the molecular level. It is rapidly and almost completely converted in man to aciclovir after oral administration . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses .
Temporal Effects in Laboratory Settings
The effects of N-Ethyl valacyclovir hydrochloride change over time in laboratory settings. The reaction exhibiting a 2:1 stoichiometry has been studied over a wide range of experimental conditions .
Dosage Effects in Animal Models
The effects of N-Ethyl valacyclovir hydrochloride vary with different dosages in animal models. Some studies in animals and humans have noted a reduction in bioavailability with increasing doses .
Metabolic Pathways
N-Ethyl valacyclovir hydrochloride is involved in various metabolic pathways. The distribution, intracellular kinetics, metabolism, and excretion of aciclovir after its entry into the systemic circulation are identical whether it is administered as oral aciclovir, oral valaciclovir, or intravenous aciclovir .
Transport and Distribution
N-Ethyl valacyclovir hydrochloride is transported and distributed within cells and tissues. The exact mechanism of increased absorption with N-Ethyl valacyclovir hydrochloride probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir N-Ethyl-L-valinate Hydrochloride involves several steps:
Deprotection Reaction: The intermediate undergoes an arylmethoxycarbonyl protecting group removal reaction to produce the N-alkyl valacyclovir compound.
Hydrochloride Formation: The N-alkyl valacyclovir compound reacts with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Acyclovir N-Ethyl-L-valinate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by permanganate (MnO4−) in alkaline conditions.
Hydrolysis: In the body, this compound is hydrolyzed to acyclovir, which is then further phosphorylated to its active form.
Common Reagents and Conditions
Oxidation: Permanganate in alkaline conditions.
Hydrolysis: Enzymatic hydrolysis in the body.
Major Products Formed
Oxidation: Oxidized products of this compound.
Hydrolysis: Acyclovir and its phosphorylated forms.
科学研究应用
Acyclovir N-Ethyl-L-valinate Hydrochloride has several scientific research applications:
Antiviral Research: It is used to study the inhibition of viral DNA replication and the treatment of herpes virus infections.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of the compound.
Drug Development: Used in the development of new antiviral drugs and formulations.
相似化合物的比较
Similar Compounds
Valacyclovir: The parent compound of Acyclovir N-Ethyl-L-valinate Hydrochloride, also a prodrug of acyclovir.
Acyclovir: The active form of valacyclovir and this compound.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.
Uniqueness
This compound is unique due to its enhanced pharmacokinetic properties compared to acyclovir, allowing for better absorption and higher bioavailability . This makes it more effective in treating viral infections with less frequent dosing.
属性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYUKRMZXJXIMC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158860 | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-49-9 | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL VALACYCLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3FSW5T61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)



![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)



![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

